(6-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
Overview
Description
(6-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate is an organic compound that belongs to the pyridine family This compound is characterized by a pyridine ring substituted with methoxy and methyl groups, and an acetate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate typically involves the esterification of (6-methoxy-3,5-dimethylpyridin-2-yl)methanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(6-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester functional group can be reduced to the corresponding alcohol.
Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong acids or bases are often employed for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(6-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity. The acetate ester functional group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(6-methoxy-3,5-dimethylpyridin-2-yl)methanol: The alcohol counterpart of the acetate ester.
(6-methoxy-3,5-dimethylpyridine): The parent pyridine compound without the ester or alcohol functional groups.
(6-methoxy-3,5-dimethylpyridin-2-yl)acetate: A similar ester with a different esterifying group.
Uniqueness
(6-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The acetate ester functional group also imparts distinct physicochemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(6-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-5-8(2)11(14-4)12-10(7)6-15-9(3)13/h5H,6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDOGEPBEUOWRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1COC(=O)C)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201211343 | |
Record name | 2-Pyridinemethanol, 6-methoxy-3,5-dimethyl-, 2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201211343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1424857-86-2 | |
Record name | 2-Pyridinemethanol, 6-methoxy-3,5-dimethyl-, 2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1424857-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinemethanol, 6-methoxy-3,5-dimethyl-, 2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201211343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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